molecular formula C7H13NO2 B3192603 4,4-Dimethylpyrrolidine-2-carboxylic acid CAS No. 63624-41-9

4,4-Dimethylpyrrolidine-2-carboxylic acid

Cat. No. B3192603
CAS RN: 63624-41-9
M. Wt: 143.18 g/mol
InChI Key: BDNWSJQJILLEBS-UHFFFAOYSA-N
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Description

“4,4-Dimethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number 63624-41-9 . It has a linear formula of C7H13NO2 . The compound is also known as 4,4-dimethylproline . It is an off-white solid .


Molecular Structure Analysis

The molecular weight of “4,4-Dimethylpyrrolidine-2-carboxylic acid” is 143.19 g/mol . The InChI code is 1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“4,4-Dimethylpyrrolidine-2-carboxylic acid” is an off-white solid . Its molecular weight is 143.19 g/mol .

Scientific Research Applications

Synthesis Methods and Reactions

  • Conversion of Carboxy Group to Triazine Group

    A study demonstrated the transformation of carboxylic acids, including those similar to 4,4-Dimethylpyrrolidine-2-carboxylic acid, into 4,6-dimethoxy-1,3,5-triazines, a process applied in the preparation of potential antifungal products (Oudir, Rigo, Hénichart, & Gautret, 2006).

  • Carboxylic Acid-Amine Condensation

    Arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) have been used to catalyze the condensation between carboxylic acids and amines, leading to amides. This method has been applied in drug synthesis (Ishihara & Lu, 2016).

  • Photoreleasable Protecting Group for Carboxylic Acids

    The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, showing efficient intramolecular hydrogen abstraction upon photolysis (Klan, Zabadal, & Heger, 2000).

Supramolecular Chemistry and Crystal Engineering

  • Hydrogen-Bonding Patterns in Crystals

    Research on hydrogen-bonding patterns in derivatives of dimethylpyrrole, which can be structurally related to 4,4-Dimethylpyrrolidine-2-carboxylic acid, has provided insights into the crystal and molecular structures of these compounds (Senge & Smith, 2005).

  • Metal-Organic Frameworks (MOFs)

    The rigid and angular tetracarboxylic acid, incorporating an imidazolium group, has been used to construct non-interpenetrated charged metal-organic frameworks with pyridine-based linkers, demonstrating the importance of the electronic environment in selective gas adsorption (Sen et al., 2014).

Organic Synthesis and Characterization

  • Esterification and Lactonization Methods: The synthesis of carboxylic esters and lactones from carboxylic acids has been achieved using benzoic anhydride derivatives, with 4-(dimethylamino)pyridine acting as a catalyst. This method has been applied to various organic syntheses, including erythro-aleuritic acid lactone and lactone moieties of octalactins A and B (Shiina et al., 2004).

Safety And Hazards

The safety information for “4,4-Dimethylpyrrolidine-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4,4-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)3-5(6(9)10)8-4-7/h5,8H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNWSJQJILLEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpyrrolidine-2-carboxylic acid

Synthesis routes and methods I

Procedure details

A mixture of 137e (27 g, 90 mmol) and TFA (100 mL) in DCM (200 mL) was stirred at 20° C. for 16 h. See FIG. 1. The reaction solution was concentrated under reduced pressure to give 4,4-dimethylpyrrolidine-2-carboxylic acid 137f as a brown oil (27 g, TFA salt). 1H NMR (400 MHz, CDCl3): δ 12.08 (br s, 2H), 9.56 (br s, 1H), 7.77 (br s, 1H), 4.52 (s, 1H), 3.20 (s, 2H), 2.30-2.24 (m, 1H), 2.00-1.94 (m, 1H), 1.17 (s, 6H).
Name
137e
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 20.4 g (0.13 mol) of 3-chloro-5,5-dimethyl-2-piperidone and 45.2 g (0.14 mol) of Ba(OH)3-8H2O in 252 mL of water was heated in a Parr apparatus at 150° C. for 6 h. Then, 18.6 g (0.14 mol) of ammonium sulphate were added. The precipitate was filtered off, and the solution was concentrated under reduced pressure to dryness. Crude 4,4-dimethylpyrrolidine-2-carboxylic acid was obtained as a white solid (37.5 g). (J. Med. Chem., 20, 1176 (1977), EP 0 447 704 A1, page 17)
Quantity
20.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)3-8H2O
Quantity
45.2 g
Type
reactant
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 3
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,4-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
4,4-Dimethylpyrrolidine-2-carboxylic acid

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